REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:13]([O-])=O)[CH:11]=2)[C:6]([CH3:17])([CH3:16])[CH2:5]1)(=[O:3])[CH3:2]>CO>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([NH2:13])[CH:11]=2)[C:6]([CH3:17])([CH3:16])[CH2:5]1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
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250 mg
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Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC(C2=CC=C(C=C12)[N+](=O)[O-])(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
the mixture was stirred under H2 overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was bubbled with H2 for 10 min
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Duration
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10 min
|
Type
|
ADDITION
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Details
|
10% Pd/C (50 mg) was added
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Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite®
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica gel with 1:1 EtOAc
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC(C2=CC=C(C=C12)N)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |